molecular formula C14H26O7 B12962715 4,7,10,13,16-Pentaoxanonadec-18-enoic acid

4,7,10,13,16-Pentaoxanonadec-18-enoic acid

Katalognummer: B12962715
Molekulargewicht: 306.35 g/mol
InChI-Schlüssel: OTXMPYBGMZFSFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7,10,13,16-Pentaoxanonadec-18-enoic acid is a chemical compound with the molecular formula C14H26O7 and a molecular weight of 306.35 g/mol . It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid typically involves the reaction of allyl-PEG5-COOH with appropriate reagents under controlled conditions . The process may include steps such as esterification, etherification, and oxidation to achieve the desired product. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,7,10,13,16-Pentaoxanonadec-18-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4,7,10,13,16-Pentaoxanonadec-18-enoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of cell membrane interactions and protein conjugation.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.

    Industry: Utilized in the production of specialized polymers and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7,10,13,16-Pentaoxanonadec-18-enoic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .

Eigenschaften

Molekularformel

C14H26O7

Molekulargewicht

306.35 g/mol

IUPAC-Name

3-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C14H26O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h2H,1,3-13H2,(H,15,16)

InChI-Schlüssel

OTXMPYBGMZFSFS-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCCOCCOCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.